trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate
Overview
Description
trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate: is a chemical compound with the molecular formula C_7H_12O_3. It is a derivative of cyclobutane, featuring a hydroxyl group and a carboxylate ester group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate typically involves the following steps:
Starting Material: : The synthesis begins with a suitable cyclobutane derivative.
Functionalization: : The cyclobutane ring is functionalized to introduce the hydroxyl group at the 3-position.
Esterification: : The hydroxyl group is then converted to a carboxylate ester using methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving large-scale reactors and purification systems to ensure high yield and purity. The process may also include steps to remove impurities and by-products.
Chemical Reactions Analysis
trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert the ester group to alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the ester or hydroxyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH_4) are often used.
Substitution: : Nucleophiles such as hydroxide ions (OH^-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Ketones or carboxylic acids.
Reduction: : Alcohols.
Substitution: : Substituted esters or alcohols.
Scientific Research Applications
trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate: has several applications in scientific research:
Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: : It may have potential as a precursor for pharmaceuticals or as a reagent in drug synthesis.
Industry: : Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate: can be compared with other cyclobutane derivatives, such as cis-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate and Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate . The key differences lie in the stereochemistry and functional groups, which influence their reactivity and applications.
Similar Compounds
cis-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate
Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate
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Properties
IUPAC Name |
methyl (1R,3R)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBVPPWGWUOBMX-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@H]1O)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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